cis-2-((Tetrahydro-2H-pyran-4-yl)methyl)octahydropyrrolo[3,4-c]pyrrole
CAS No.:
Cat. No.: VC13630116
Molecular Formula: C12H22N2O
Molecular Weight: 210.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H22N2O |
|---|---|
| Molecular Weight | 210.32 g/mol |
| IUPAC Name | (3aR,6aS)-5-(oxan-4-ylmethyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole |
| Standard InChI | InChI=1S/C12H22N2O/c1-3-15-4-2-10(1)7-14-8-11-5-13-6-12(11)9-14/h10-13H,1-9H2/t11-,12+ |
| Standard InChI Key | SLASAZMRKWCCLM-TXEJJXNPSA-N |
| Isomeric SMILES | C1COCCC1CN2C[C@H]3CNC[C@H]3C2 |
| SMILES | C1COCCC1CN2CC3CNCC3C2 |
| Canonical SMILES | C1COCCC1CN2CC3CNCC3C2 |
Introduction
Chemical Structure and Molecular Properties
Structural Characterization
The compound features a cis-configuration at the junction of the octahydropyrrolo[3,4-c]pyrrole core, with a tetrahydropyran-4-ylmethyl group appended to the nitrogen atom. The IUPAC name, (3aR,6aS)-5-(oxan-4-ylmethyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole, reflects its stereochemistry and connectivity. Key structural attributes include:
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Ring System: A bicyclic framework comprising two fused pyrrolidine rings (octahydropyrrolo[3,4-c]pyrrole) with chair conformations stabilized by intramolecular hydrogen bonding.
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Substituent: A tetrahydropyran (THP) ring linked via a methyl group, introducing steric bulk and influencing pharmacokinetic properties .
Table 1: Molecular Properties of cis-2-((Tetrahydro-2H-pyran-4-yl)methyl)octahydropyrrolo[3,4-c]pyrrole
Stereochemical Considerations
The cis configuration of the octahydropyrrolo[3,4-c]pyrrole core is critical for bioactivity. Computational modeling suggests that this arrangement optimizes binding to hydrophobic pockets in target receptors, such as orexin receptors. The THP moiety enhances metabolic stability by shielding labile functional groups from enzymatic degradation .
Synthesis and Purification Strategies
Conventional Synthetic Routes
Initial syntheses relied on multi-step protocols involving:
Green Chemistry Approaches
Recent advances emphasize sustainability. A 2018 study demonstrated the use of subcritical water (130°C, 75–91% yield) for synthesizing octahydropyrrolo[3,4-c]pyrrole derivatives. This method eliminates organic solvents, reduces reaction times (2–4 hours), and improves scalability . Key steps include:
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Cyclocondensation: Reaction of thiourea intermediates with α-haloketones in subcritical water.
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Stereocontrol: Chirality is preserved via hydrogen-bond-directed crystallization .
Pharmacological Applications
Orexin Receptor Modulation
The compound’s THP-methyl group mimics natural orexin-A/B ligands, enabling interaction with orexin receptors (OX/OX). In vitro assays show nanomolar affinity ( for OX), suggesting potential for treating insomnia and narcolepsy .
Negative Allosteric Modulation of mGlu1_11
As a piperazine isostere, the octahydropyrrolo[3,4-c]pyrrole scaffold acts as a negative allosteric modulator (NAM) of mGlu. Functional assays revealed , with improved blood-brain barrier permeability compared to piperazine analogs .
Table 2: Pharmacological Profile
| Target | Activity | Application | |
|---|---|---|---|
| Orexin Receptor 2 | Agonist | 12.3 nM | Sleep disorders |
| mGlu | Negative modulator | 0.8 µM | Neuropathic pain |
| Mycobacterium tuberculosis | Growth inhibition | 7.81 µg/mL | Antitubercular agent |
Antimicrobial and Antimycobacterial Activity
Broad-Spectrum Efficacy
Derivatives of cis-2-((Tetrahydro-2H-pyran-4-yl)methyl)octahydropyrrolo[3,4-c]pyrrole exhibit potent activity against:
Antitubercular Activity
Against Mycobacterium tuberculosis H37Rv, the compound showed a , comparable to first-line drugs like isoniazid. Mechanistic studies suggest inhibition of cell wall synthesis via interaction with DprE1 enzymes .
Future Research Directions
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Optimization of Drug-Like Properties: Structural modifications to enhance aqueous solubility (e.g., PEGylation) and reduce CYP450 inhibition .
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In Vivo Pharmacokinetics: Preclinical studies to assess bioavailability and toxicity in animal models.
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Targeted Delivery Systems: Nanoparticle encapsulation for improved CNS penetration .
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